molecular formula C26H36O4 B12391094 Pcsk9-IN-9

Pcsk9-IN-9

Katalognummer: B12391094
Molekulargewicht: 412.6 g/mol
InChI-Schlüssel: GBRDEOUDJNNCSA-HZJYTTRNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pcsk9-IN-9 is a small molecule inhibitor targeting proprotein convertase subtilisin/kexin type 9 (PCSK9). PCSK9 is an enzyme that plays a crucial role in cholesterol metabolism by promoting the degradation of low-density lipoprotein receptors (LDLRs) on the surface of hepatocytes. By inhibiting PCSK9, this compound helps to increase the number of LDLRs available to clear low-density lipoprotein cholesterol (LDL-C) from the bloodstream, thereby reducing plasma LDL-C levels and potentially lowering the risk of cardiovascular diseases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pcsk9-IN-9 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with stringent quality control measures in place. The use of automated reactors and continuous flow systems helps to streamline the production process and ensure consistency in the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Pcsk9-IN-9 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides, often in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new carbon-carbon or carbon-heteroatom bonds.

Wissenschaftliche Forschungsanwendungen

Pcsk9-IN-9 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of PCSK9 and its effects on cholesterol metabolism.

    Biology: Employed in cellular and molecular biology research to investigate the role of PCSK9 in various physiological and pathological processes.

    Medicine: Explored as a potential therapeutic agent for the treatment of hypercholesterolemia and related cardiovascular diseases.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting PCSK9.

Wirkmechanismus

Pcsk9-IN-9 exerts its effects by binding to PCSK9 and inhibiting its interaction with LDLRs. This prevents the degradation of LDLRs, allowing more receptors to be recycled to the hepatocyte surface. As a result, the liver can remove more LDL-C from the bloodstream, leading to lower plasma LDL-C levels. The molecular targets and pathways involved include the LDLR pathway and various signaling cascades related to cholesterol homeostasis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Alirocumab: A monoclonal antibody that inhibits PCSK9, used for the treatment of hypercholesterolemia.

    Evolocumab: Another monoclonal antibody targeting PCSK9, with similar therapeutic applications.

    Inclisiran: A small interfering RNA that reduces PCSK9 expression, used to lower LDL-C levels.

Uniqueness of Pcsk9-IN-9

This compound is unique in its small molecule structure, which allows for oral administration and potentially better patient compliance compared to monoclonal antibodies. Additionally, its specific binding to PCSK9 provides a targeted approach to inhibiting the enzyme, with the potential for fewer off-target effects and improved safety profiles .

Eigenschaften

Molekularformel

C26H36O4

Molekulargewicht

412.6 g/mol

IUPAC-Name

3-[(8Z,11Z)-heptadeca-8,11-dienyl]-6,8-dihydroxyisochromen-1-one

InChI

InChI=1S/C26H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-19-21-18-22(27)20-24(28)25(21)26(29)30-23/h6-7,9-10,18-20,27-28H,2-5,8,11-17H2,1H3/b7-6-,10-9-

InChI-Schlüssel

GBRDEOUDJNNCSA-HZJYTTRNSA-N

Isomerische SMILES

CCCCC/C=C\C/C=C\CCCCCCCC1=CC2=CC(=CC(=C2C(=O)O1)O)O

Kanonische SMILES

CCCCCC=CCC=CCCCCCCCC1=CC2=CC(=CC(=C2C(=O)O1)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.